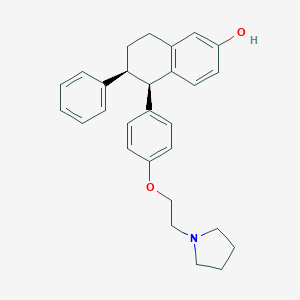

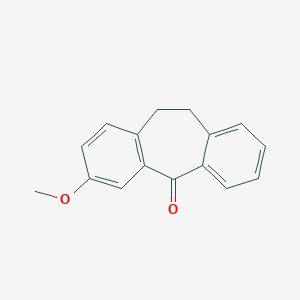

![molecular formula C16H18N2O2 B133866 3,5-二甲基-4-[3-(3-甲基异恶唑-5-基)丙氧基]苯甲腈 CAS No. 130226-18-5](/img/structure/B133866.png)

3,5-二甲基-4-[3-(3-甲基异恶唑-5-基)丙氧基]苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

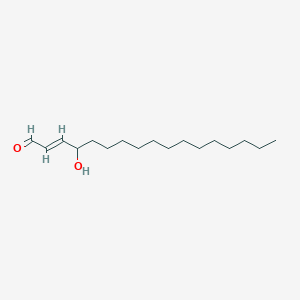

The compound "3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile" is a chemical entity that appears to be related to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring. The presence of the benzonitrile group suggests aromatic properties and potential reactivity due to the nitrile functional group.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the reaction of 3,5-dimethylisoxazole with Scruff bases in the presence of sodium amide in liquid ammonia can lead to the formation of 3-methyl-5-(2-aminoalkyl)isoxazole derivatives . Additionally, the reaction of 3,5-dimethylisoxazole with benzonitrile can yield 3-methyl-5-(2-aminostyryl)isoxazole, which can be further reduced to other derivatives . These reactions indicate that the synthesis of the compound may involve similar reagents and conditions, utilizing the reactivity of the isoxazole ring and the benzonitrile moiety.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be quite versatile, as seen in the synthesis of various substituted isoxazoles. The presence of substituents on the isoxazole ring can significantly influence the chemical behavior and properties of these compounds . The molecular structure of the compound would likely exhibit aromatic character due to the benzonitrile group, and the isoxazole ring could introduce heteroaromatic properties.

Chemical Reactions Analysis

Isoxazole derivatives can undergo a range of chemical reactions. For example, 3,5-dimethylisoxazole can react with carbonyl compounds to yield different products depending on the nature of the carbonyl compound and the reaction conditions . The reactions can lead to the formation of 3-methyl-5-(2-hydroxyalkyl)isoxazoles or 3-methyl-5-(2-alkoxyalkyl)isoxazoles, among others . These reactions showcase the reactivity of the isoxazole ring and its potential to form various chemical bonds, which could be relevant for the synthesis and reactivity of "3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile".

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be diverse. For instance, the potentiometric and thermometric behavior of 3,5-dimethyl-4-isoxazolylamidoxime has been studied, revealing specific protonation constants and neutralization enthalpy . Although this compound is not the same as the one , it provides insight into the potential acidity, basicity, and thermal behavior of isoxazole derivatives. The presence of different substituents can significantly alter these properties, and thus, the specific physical and chemical properties of "3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile" would need to be determined experimentally.

科学研究应用

合成与化学反应

- 异恶唑衍生物的合成:3,5-二甲基异恶唑与各种碱反应可以产生异恶唑衍生物。这些衍生物在化学和药理学的各个领域具有潜在的应用 (Kashima & Tsuda, 1973)。

- 杂芳基异恶唑的生成:氨基二甲基异恶唑在芳香溶剂中分解可以导致芳基和杂芳基异恶唑的形成,为这些化合物提供了新的途径 (Vernin et al., 1976)。

药理学研究

- 抗生素药物转化:抗生素药物磺胺甲恶唑在特定条件下可以形成转化产物,涉及与 5-甲基异恶唑-3-基苯磺酰胺的反应。了解这些转化对于环境和药理学研究至关重要 (Nödler et al., 2012)。

- 抗炎和镇痛活性:由 3,5-二甲基-4-异恶唑基化合物合成的异恶唑基噻唑基苯并咪唑已显示出潜在的抗炎和镇痛特性,表明在医学研究中可能的应用 (Rajanarendar et al., 2020)。

作用机制

The mechanism of action for “3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile” is not explicitly mentioned in the search results. Isoxazole derivatives are commonly found in many commercially available drugs , but the specific mechanism of action would depend on the drug’s target in the body.

属性

IUPAC Name |

3,5-dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-7-14(10-17)8-12(2)16(11)19-6-4-5-15-9-13(3)18-20-15/h7-9H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPDIYPZAUXUOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566464 |

Source

|

| Record name | 3,5-Dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]benzonitrile | |

CAS RN |

130226-18-5 |

Source

|

| Record name | 3,5-Dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

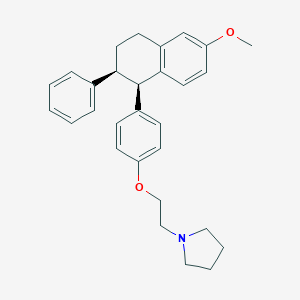

![3,4-Dihydro-6-methoxy-2-phenyl-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B133810.png)

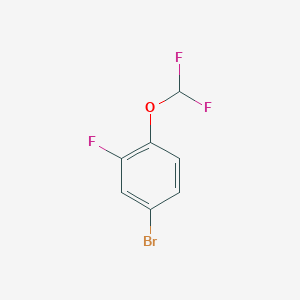

![1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B133821.png)

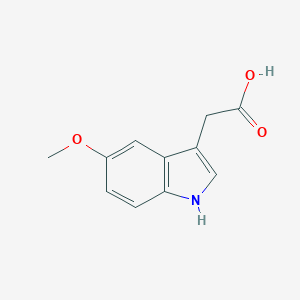

![2-[2-(4-Methoxyphenyl)ethyl]benzoic acid](/img/structure/B133823.png)

![1(3H)-Isobenzofuranone, 3-[(4-methoxyphenyl)methyl]-](/img/structure/B133826.png)